N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
CAS No.: 1097079-26-9
Cat. No.: VC3347695
Molecular Formula: C15H14ClN3O2
Molecular Weight: 303.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1097079-26-9 |
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Molecular Formula | C15H14ClN3O2 |
Molecular Weight | 303.74 g/mol |
IUPAC Name | N-(4-chloro-2-methylphenyl)-4-[(Z)-N'-hydroxycarbamimidoyl]benzamide |
Standard InChI | InChI=1S/C15H14ClN3O2/c1-9-8-12(16)6-7-13(9)18-15(20)11-4-2-10(3-5-11)14(17)19-21/h2-8,21H,1H3,(H2,17,19)(H,18,20) |
Standard InChI Key | AAADZQHDSMITAZ-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)/C(=N/O)/N |
SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=NO)N |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=NO)N |
Introduction
Chemical Structure and Properties
Molecular Structure
N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide contains several key structural features that define its chemical behavior and potential applications. The compound consists of a benzamide core structure with specific functional group modifications. The molecular formula is C₁₅H₁₄ClN₃O₂, featuring a 4-chloro-2-methylphenyl group attached to the nitrogen of the benzamide, and a hydroxycarbamimidoyl group at the para position of the benzamide ring .
The structure can be broken down into three main components:
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A 4-chloro-2-methylphenyl group (the aniline portion)
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A benzamide connecting group (the amide linkage)
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A hydroxycarbamimidoyl group (the functional modification)
Physical Properties
Based on structural analysis and comparison with similar benzamide derivatives, the following physical properties can be inferred:
Synthetic Approaches
General Synthetic Pathway
The synthesis of N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide likely follows pathways similar to other substituted benzamides. Based on established synthetic methods for related compounds, the synthesis may involve a reaction between an activated benzoic acid derivative and the appropriate substituted aniline .
A general synthetic route could involve:
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Activation of 4-(N'-hydroxycarbamimidoyl)benzoic acid using thionyl chloride (SOCl₂)
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Subsequent reaction with 4-chloro-2-methylaniline
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Purification through column chromatography
Detailed Synthesis Procedure
Drawing from related benzamide syntheses, a potential synthetic procedure might involve:
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Dissolving 4-chloro-2-methylaniline in dry chloroform with triethylamine at room temperature
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Adding the solution slowly to a mixture containing 4-(N'-hydroxycarbamimidoyl)benzoic acid, thionyl chloride, and catalytic dimethylformamide
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Refluxing the mixture for approximately 4 hours
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Cooling the reaction mixture, neutralizing with aqueous sodium bicarbonate
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Extracting with chloroform and concentrating under reduced pressure
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Purifying through column chromatography using an appropriate solvent system
Structural Characterization
Crystallographic Insights
Based on studies of related benzamide structures, N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide likely forms a specific three-dimensional arrangement in the solid state. In similar compounds, the chloro substituent in the ortho position relative to the amide linkage has been observed to adopt a syn conformation with respect to the C=O bond .
The crystal packing may be stabilized by intermolecular hydrogen bonding, particularly N—H⋯O hydrogen bonds that could link molecules into chains. The dihedral angle between the benzoyl and aniline benzene rings in similar structures ranges from 14.87° to 82.8°, suggesting potential conformational flexibility .
Research Applications
Chemical Research Applications
N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide has been described as a "useful research chemical," suggesting applications in various chemical investigations . Potential research applications include:
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Serving as a precursor for the synthesis of more complex molecules
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Acting as a ligand in coordination chemistry
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Functioning as an intermediate in the preparation of heterocyclic compounds
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Use in radical chemistry studies, similar to other amidine derivatives
Reactivity Studies
Radical Formation
Based on research with similar compounds containing amidine-type structures, N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide may undergo transformations involving amidinyl radical intermediates. Such radicals can be generated through UV-vis light-promoted reduction processes and may lead to the formation of cyclic products .
The hydroxycarbamimidoyl group specifically could participate in redox processes, with the potential to form nitrogen-centered radicals under appropriate conditions. This reactivity pattern suggests applications in photochemical synthesis and radical chemistry .
Structure-Activity Relationships
Structural Features and Function
The specific structural elements of N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide likely contribute to its chemical behavior and potential biological activities:
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The chloro substituent may enhance binding to specific biological targets through halogen bonding
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The methyl group can provide hydrophobicity and influence electron density
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The amide linkage offers hydrogen bonding capabilities essential for biological recognition
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The hydroxycarbamimidoyl group provides additional hydrogen bonding sites and potential for coordination chemistry
Comparison with Related Compounds
Other benzamide derivatives show structural similarities that may inform our understanding of N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide:
Future Research Directions
Synthesis Optimization
Future research could focus on developing improved synthetic pathways for N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide, potentially exploring:
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Green chemistry approaches with reduced environmental impact
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One-pot synthesis methods to improve efficiency
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Microwave-assisted synthesis for reduced reaction times
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Flow chemistry techniques for scalable production
Expanded Applications
Additional research is warranted to explore:
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Detailed biological activity screening for potential pharmaceutical applications
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Coordination chemistry with various metal ions
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Photochemical reactivity studies
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Development of structure-activity relationships through systematic modification of the core structure
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